molecular formula C26H50O2S2 B14319338 Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate CAS No. 112667-35-3

Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate

Cat. No.: B14319338
CAS No.: 112667-35-3
M. Wt: 458.8 g/mol
InChI Key: SISRRSVQWKHMNN-UHFFFAOYSA-N
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Description

Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is a compound that belongs to the class of organosulfur compounds. It is derived from lipoic acid, which is known for its antioxidant properties. This compound has a long octadecyl chain, which makes it lipophilic, and a dithiolane ring, which is responsible for its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate typically involves the esterification of lipoic acid with octadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate can undergo various chemical reactions, including:

    Oxidation: The dithiolane ring can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiols.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Thiol derivatives.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate involves its ability to modulate redox reactions within cells. The dithiolane ring can undergo reversible oxidation and reduction, allowing it to act as an antioxidant. It can scavenge free radicals and regenerate other antioxidants, thereby protecting cells from oxidative damage. The compound also influences various signaling pathways, including the activation of nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant proteins .

Comparison with Similar Compounds

Similar Compounds

    Lipoic Acid: The parent compound, known for its antioxidant properties.

    Dihydrolipoic Acid: The reduced form of lipoic acid, also an antioxidant.

    Trolox-Lipoic Acid Conjugates: Hybrid molecules combining the properties of lipoic acid and Trolox.

Uniqueness

Octadecyl 5-(1,2-dithiolan-3-YL)pentanoate is unique due to its long octadecyl chain, which enhances its lipophilicity and allows it to integrate into lipid membranes. This property makes it particularly useful in applications where membrane integration is important, such as in the formulation of liposomal drug delivery systems .

Properties

CAS No.

112667-35-3

Molecular Formula

C26H50O2S2

Molecular Weight

458.8 g/mol

IUPAC Name

octadecyl 5-(dithiolan-3-yl)pentanoate

InChI

InChI=1S/C26H50O2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-28-26(27)21-18-17-20-25-22-24-29-30-25/h25H,2-24H2,1H3

InChI Key

SISRRSVQWKHMNN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCC1CCSS1

Origin of Product

United States

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